molecular formula C21H20N2O2 B5859390 2-anilino-N-(4-ethoxyphenyl)benzamide

2-anilino-N-(4-ethoxyphenyl)benzamide

Katalognummer B5859390
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: NYCVESCLSQXJOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-anilino-N-(4-ethoxyphenyl)benzamide, also known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by Novartis Pharma AG, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Wirkmechanismus

2-anilino-N-(4-ethoxyphenyl)benzamide is a selective inhibitor of PKC, specifically targeting the PKC alpha, beta, and gamma isoforms. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the suppression of immune responses, and the prevention of neuroinflammation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-anilino-N-(4-ethoxyphenyl)benzamide is its high selectivity for PKC isoforms, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Additionally, its potential toxicity and off-target effects must be carefully considered when using it in in vitro and in vivo studies.

Zukünftige Richtungen

There are several potential future directions for research on 2-anilino-N-(4-ethoxyphenyl)benzamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic applications in other diseases, and the identification of biomarkers that can predict its efficacy and toxicity. Additionally, further studies are needed to elucidate its mechanism of action and downstream signaling pathways.

Synthesemethoden

The synthesis of 2-anilino-N-(4-ethoxyphenyl)benzamide involves several steps, including the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 2-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with aniline in the presence of a catalyst to form this compound. The final product is then purified using various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

2-anilino-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, proliferation, and differentiation.

Eigenschaften

IUPAC Name

2-anilino-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-25-18-14-12-17(13-15-18)23-21(24)19-10-6-7-11-20(19)22-16-8-4-3-5-9-16/h3-15,22H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCVESCLSQXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.